molecular formula C11H11BrClNO B4432650 N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide

N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide

Cat. No. B4432650
M. Wt: 288.57 g/mol
InChI Key: JMMOHJFTXZZVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide, also known as BCCM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BCCM belongs to the class of cyclopropane carboxamide compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. It has also been reported to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, this compound has been reported to have anti-inflammatory effects, including the inhibition of cytokine production and the modulation of immune cell function. This compound has also been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide for lab experiments is its diverse biological activities, which make it a promising compound for investigating various cellular and molecular pathways. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and safety precautions in lab experiments. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide. One area of interest is the investigation of this compound as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of this compound as a modulator of immune system function, which may have implications for the treatment of autoimmune diseases and inflammatory disorders. Furthermore, the development of this compound analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been studied for its ability to modulate the immune system and as a potential anti-inflammatory agent.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c1-6-4-8(6)11(15)14-7-2-3-9(12)10(13)5-7/h2-3,5-6,8H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOHJFTXZZVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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